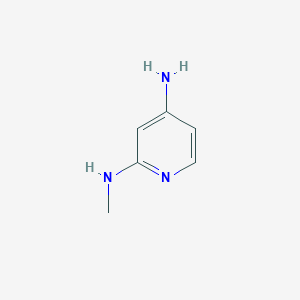

N2-methylpyridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDLZUIAPBQUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696378 | |

| Record name | N~2~-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920520-39-4 | |

| Record name | N~2~-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Pyridine Diamines As Versatile Chemical Scaffolds

Pyridine (B92270) diamines are a class of organic compounds characterized by a pyridine ring substituted with two amino groups. ontosight.aismolecule.com This structural motif imparts a unique combination of properties that make them highly versatile building blocks in various areas of chemical science. nih.gov The nitrogen atom within the pyridine ring, along with the two amino substituents, creates a molecule with specific electronic and steric characteristics. researchgate.net These features allow for a wide range of chemical transformations and interactions. smolecule.com

The arrangement of the amino groups on the pyridine ring can vary, leading to different isomers with distinct chemical reactivity and biological activity. smolecule.com The presence of the nitrogen atom in the pyridine ring can lead to polarized bonds, which may increase the solubility of polymers derived from these compounds. researchgate.net Furthermore, the amino groups can act as hydrogen bond donors and can be functionalized, allowing for the synthesis of more complex molecules. This adaptability makes pyridine diamines valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. ontosight.aismolecule.com

Significance of N2 Methylpyridine 2,4 Diamine in Synthetic Chemistry and Allied Fields

N2-methylpyridine-2,4-diamine is a specific derivative of pyridine (B92270) diamine that has garnered interest in chemical research. It is used as a building block in the synthesis of more complex organic molecules. Its structure features a secondary amine at the 2-position and a primary amine at the 4-position of the pyridine ring. This asymmetry in the amino groups provides different reactive sites within the same molecule, allowing for selective chemical modifications.

The compound and its derivatives have shown potential in several fields. In medicinal chemistry, for instance, derivatives of this compound have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation. The general class of pyridine diamines has also been explored for antimicrobial and anticancer properties. ontosight.aismolecule.com

The synthesis of this compound itself can be achieved through various routes. One common method involves the reduction of a corresponding nitro-substituted pyridine. For example, 2-methylamino-4-nitropyridine can be hydrogenated using catalysts like Raney nickel or palladium on carbon to yield this compound.

Below is a table summarizing some key properties and identifiers for this compound:

| Property | Value |

| CAS Number | 920520-39-4 |

| Molecular Formula | C6H9N3 |

| Molecular Weight | 123.16 g/mol |

| Purity | Typically ~95% |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers and databases. achemblock.com

Scope and Research Directions for N2 Methylpyridine 2,4 Diamine Systems

Established Synthetic Routes to this compound

The synthesis of this compound can be accomplished through several well-established routes, primarily involving the functionalization of pyridine derivatives, amination and reductive alkylation techniques, and modern palladium-catalyzed cross-coupling reactions.

Strategies Involving Pyridine Derivatives as Precursors

A prevalent method for synthesizing this compound begins with halogenated pyridine precursors. One such pathway commences with 2,4-dichloropyridine (B17371). The greater reactivity of the chlorine atom at the 2-position allows for a selective nucleophilic substitution by methylamine (B109427), typically conducted under elevated temperature and pressure in a sealed reaction vessel. This initial step yields N2-methyl-4-chloropyridin-2-amine. The subsequent introduction of the amino group at the 4-position is often achieved through a second nucleophilic substitution, for instance, by reacting the intermediate with ammonia (B1221849) in the presence of a copper catalyst.

Alternatively, 2-amino-4-chloropyridine (B16104) can serve as the starting material. In this approach, the amino group at the 2-position is first methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate, with a base to facilitate the deprotonation of the amine. The resulting N2-methyl-4-chloropyridin-2-amine is then subjected to amination at the 4-position to furnish the final product.

Amination and Reductive Alkylation Protocols

Reductive amination offers an alternative synthetic strategy. For example, starting from 4-amino-2-methoxypyridine, the methoxy (B1213986) group can be displaced by methylamine. While less commonly documented for this specific target, a direct reductive alkylation of pyridine-2,4-diamine (B32025) represents a plausible route. This would involve the reaction with a formaldehyde (B43269) source, like paraformaldehyde, and a reducing agent such as sodium borohydride. A significant challenge in this method is controlling the selectivity to achieve mono-methylation at the desired N2 position, avoiding over-methylation or methylation at the N4 position.

Palladium-Catalyzed Synthetic Approaches

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a key example applicable to the synthesis of this compound. This reaction can involve the coupling of a halopyridine, such as 2-bromo-4-aminopyridine, with methylamine. The process is catalyzed by a palladium complex, for example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), in conjunction with a phosphine (B1218219) ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and a base such as sodium tert-butoxide. The judicious selection of the ligand is paramount for achieving high efficiency and selectivity in this transformation.

Table 1: Overview of Synthetic Precursors and Transformations

Precursor Reagents Key Transformation 2,4-Dichloropyridine 1. Methylamine

2. Ammonia, Cu catalyst Nucleophilic aromatic substitution 2-Amino-4-chloropyridine 1. Methylating agent (e.g., CH3I), base

2. Ammonia N-methylation followed by nucleophilic aromatic substitution 2-Bromo-4-aminopyridine Methylamine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base Buchwald-Hartwig amination

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and maximizing product yields.

Elucidation of Reaction Intermediates and Transition States

In the case of nucleophilic aromatic substitution on dichloropyridines, the reaction is widely accepted to proceed via a Meisenheimer-like intermediate. The nucleophilic attack of methylamine on the 2-position of 2,4-dichloropyridine forms a resonance-stabilized anionic σ-complex. The stability of this tetrahedral intermediate is enhanced by the electron-withdrawing character of the pyridine nitrogen and the remaining chlorine atom. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring. The transition state for this step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

For the palladium-catalyzed Buchwald-Hartwig amination, the mechanism involves a well-defined catalytic cycle. The cycle commences with the oxidative addition of the halopyridine to the active Pd(0) catalyst, which forms a Pd(II) intermediate. This is followed by coordination of the amine and deprotonation by a base to generate a palladium-amido complex. The critical bond-forming step, reductive elimination, then occurs to yield the N-arylated product and regenerate the Pd(0) catalyst. The ligand's structure is instrumental in modulating the rates of both the oxidative addition and reductive elimination steps.

Kinetic and Thermodynamic Studies of Formation

Kinetic investigations of nucleophilic aromatic substitution on pyridine rings have demonstrated that reaction rates are influenced by the nucleophile's strength, the nature of the leaving group, and the solvent employed. In the synthesis of this compound from 2,4-dichloropyridine, the initial substitution with the more nucleophilic methylamine is typically faster than the subsequent substitution with ammonia. Reaction parameters such as temperature and pressure also play a significant role in determining the reaction kinetics.

Table 2: Mechanistic and Kinetic/Thermodynamic Profiles

Reaction Type Key Mechanistic Feature Factors Influencing Kinetics Thermodynamic Profile Nucleophilic Aromatic Substitution Formation of a Meisenheimer-like intermediate Nucleophilicity of the amine, nature of the leaving group, solvent, temperature Generally exothermic and thermodynamically favorable Palladium-Catalyzed Amination Catalytic cycle involving oxidative addition and reductive elimination Ligand structure, base strength, temperature Individual steps have varying thermodynamics, overall reaction is typically favorable

Advanced Computational and Theoretical Investigations of N2 Methylpyridine 2,4 Diamine

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis structure representation. This allows for a detailed examination of electron density distribution, charge transfer, and the stabilizing effects of orbital interactions.

A key aspect of NBO analysis is the investigation of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction strength.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in N2-methylpyridine-2,4-diamine

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (pyridine) | π* (C-C) of ring | 5.8 |

| LP (1) N (amino) | σ* (C-N) of ring | 4.2 |

| LP (1) N (methylamino) | σ* (C-N) of ring | 4.5 |

| π (C=C) of ring | π* (C=N) of ring | 18.7 |

Note: This data is illustrative and intended to represent the type of results obtained from an NBO analysis.

Hyperconjugation is a specific type of donor-acceptor interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled non-bonding or antibonding orbital. In this compound, hyperconjugation effects would primarily involve the interactions of the C-H bonds of the methyl group with the antibonding orbitals of the pyridine (B92270) ring. These interactions contribute to the stability of the molecule and can influence its conformational preferences.

The stabilization energies associated with hyperconjugative interactions can be calculated using NBO analysis. For instance, the delocalization of electron density from the σ(C-H) bonds of the methyl group to the π* orbitals of the pyridine ring would be a significant hyperconjugative effect.

Table 2: Illustrative Hyperconjugation Interactions in this compound

| Donor NBO (σ) | Acceptor NBO (π*) | E(2) (kcal/mol) |

|---|---|---|

| C-H (methyl) | C=N (ring) | 2.1 |

| C-H (methyl) | C=C (ring) | 1.8 |

Note: This table presents hypothetical data to illustrate hyperconjugation effects.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules in various environments.

For a molecule such as this compound, MD simulations can be employed to explore its conformational landscape in solution. The rotation around the C-N bonds connecting the amino and methylamino groups to the pyridine ring allows for different spatial arrangements of these substituents. MD simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

The interactions between a solute molecule and the surrounding solvent molecules can significantly influence its properties and reactivity. MD simulations are an ideal tool to study these solvation effects at a molecular level. For this compound, the nitrogen atoms of the amino groups and the pyridine ring can form hydrogen bonds with protic solvents like water or methanol. bibliotekanauki.pl

Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell structure. For example, the RDFs for water oxygen atoms around the amino and pyridine nitrogen atoms would reveal the strength and geometry of the hydrogen bonds.

Table 3: Representative Radial Distribution Function (RDF) Peak Distances for Solute-Solvent Interactions of a Pyridine Derivative in Water

| Solute Atom | Solvent Atom | Peak Distance (Å) |

|---|---|---|

| N (pyridine) | H (water) | 1.9 |

| H (amino) | O (water) | 2.1 |

| H (methylamino) | O (water) | 2.2 |

Note: This data is representative for a pyridine derivative and illustrates the type of information obtained from MD simulations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net These calculations can be used to determine the structures of reactants, transition states, and products, as well as the activation energies and reaction energies.

For this compound, quantum chemical calculations could be used to investigate a variety of potential reactions, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the amino groups. By mapping the potential energy surface for a given reaction, the most favorable reaction pathway can be identified.

For example, in studying the protonation of this compound, quantum chemical calculations could be used to determine the relative energies of protonation at the different nitrogen atoms. This would provide insight into the basicity of each site and the structure of the resulting conjugate acid.

Table 4: Hypothetical Calculated Relative Energies for Protonation of this compound | Protonation Site | Relative Energy (kcal/mol) | |---|---|---| | N (pyridine) | 0.0 | | N (4-amino) | +5.2 | | N (2-methylamino) | +8.1 | Note: This data is hypothetical and for illustrative purposes to show the application of quantum chemical calculations.

Transition State Characterization

The transition state is a critical, fleeting configuration along a reaction pathway that represents the highest potential energy point. Its characterization is fundamental to understanding the kinetics and mechanism of a chemical transformation. Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing these transient structures.

For a molecule like this compound, potential reactions of interest for transition state analysis include proton transfer events, rotational barriers of the amino and methyl groups, and its participation in intermolecular reactions. The characterization of a transition state involves several key steps:

Geometry Optimization: The first step is to locate the stationary point on the potential energy surface that corresponds to the transition state. This is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Analysis: Once a candidate structure is found, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking or the bending of an angle that is forming.

Energy Calculation: The energy of the transition state is calculated and compared to the energy of the reactants to determine the activation energy barrier. This barrier is a key determinant of the reaction rate.

To illustrate, a computational study on the related compound 2-amino-4-methylpyridine investigated the transition states for two important unimolecular processes: pyramidal inversion at the nitrogen of the amino group and proton transfer from the amino group to the pyridine ring nitrogen. researchgate.net

Pyramidal Inversion: This process involves the nitrogen atom of the amino group passing through a planar geometry. The transition state for this inversion is typically very low in energy, indicating a rapid process. For 2-amino-4-methylpyridine, the activation energy for this inversion was calculated to be very small, on the order of 0.41 kcal/mol, confirming that at room temperature, the inversion is extremely fast. researchgate.net

Proton Transfer: Intramolecular proton transfer is another fundamental reaction. In the case of 2-amino-4-methylpyridine, this involves the movement of a hydrogen atom from the exocyclic amino group to the endocyclic pyridine nitrogen, forming a tautomer. The transition state for this process involves the partial formation of a new N-H bond and the partial breaking of the old one. The calculated barrier for this hydrogen transfer was found to be significantly higher, at 44.81 kcal/mol, indicating that this is a much slower and less favorable process under normal conditions. researchgate.net

The table below presents illustrative data for the types of parameters that would be determined in a transition state analysis of this compound, based on the findings for 2-amino-4-methylpyridine. researchgate.net

| Reaction Process | Method/Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Geometric Feature of TS |

| Pyramidal Inversion | B3LYP/6-311++G(d,p) | 0.41 | i145.2 | Planar C-NH₂ group |

| Proton Transfer | B3LYP/6-311++G(d,p) | 44.81 | i2100.5 | Elongated N-H bond (breaking) and short N...H distance (forming) |

This data is for the related compound 2-amino-4-methylpyridine and serves as an illustrative example.

Reaction Coordinate Mapping

While transition state theory provides information about the highest energy point of a reaction, a more complete picture is obtained by mapping the entire reaction coordinate. A reaction coordinate is a geometric parameter that changes continuously along the reaction pathway, connecting reactants, transition states, and products. Mapping this coordinate provides a detailed energy profile of the reaction.

A common and rigorous method for mapping the reaction coordinate is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts from the optimized transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This traces the minimum energy path that connects the transition state to the reactants and products.

For this compound, an IRC analysis of a potential proton transfer reaction would reveal the following:

The Reactant and Product Basins: The IRC path would confirm that the located transition state indeed connects the initial reactant (this compound) with the intended product (its tautomer).

The Minimum Energy Path (MEP): It would provide a profile of the energy of the system as a function of the reaction coordinate. This profile visualizes the activation barriers for the forward and reverse reactions.

Structural Evolution: The IRC calculation shows how the geometry of the molecule evolves along the reaction pathway. For a proton transfer, this would detail the progressive breaking of the initial N-H bond and the formation of the new N-H bond, along with changes in bond lengths and angles of the rest of the molecule.

The energy profile generated from a reaction coordinate mapping provides a wealth of information about the reaction mechanism. For instance, it can reveal the presence of intermediates, which are stable species that exist in local energy minima along the reaction path.

The table below illustrates the type of data that would be generated from a reaction coordinate mapping for an intramolecular proton transfer in a molecule like this compound, again using the data for 2-amino-4-methylpyridine as a reference. researchgate.net

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., N-H bond length in Å) |

| Reactant (2-amino form) | 0.00 | 1.01 |

| Transition State | 44.81 | 1.35 |

| Product (imino tautomer) | 13.60 | 1.75 (dissociated), 1.02 (newly formed) |

This data is for the related compound 2-amino-4-methylpyridine and serves as an illustrative example.

Coordination Chemistry of N2 Methylpyridine 2,4 Diamine

N2-methylpyridine-2,4-diamine as a Multidentate Ligand

This compound possesses three potential donor sites: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups at the 2- and 4-positions. The presence of these multiple donor atoms suggests its capability to act as a multidentate ligand, engaging in chelation to form stable metal complexes.

Investigation of Chelation Modes and Ligand Denticity

The geometry of this compound allows for several potential chelation modes. The most probable mode of bidentate coordination would involve the pyridine nitrogen and the amino nitrogen at the 2-position, forming a stable five-membered chelate ring. This N,N'-bidentate coordination is a common feature for 2-aminopyridine (B139424) derivatives.

Another possibility, though likely less favored due to the formation of a larger and more strained chelate ring, could involve the pyridine nitrogen and the 4-amino group. Bridging coordination modes are also conceivable, where the ligand links two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion while one or both of the exocyclic amino groups bind to another. The denticity of the ligand could thus vary from monodentate (coordinating only through the more basic pyridine nitrogen) to bidentate or even tridentate in bridging scenarios.

Table 1: Postulated Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | Pyridine-N | - |

| Bidentate (Chelating) | Pyridine-N, 2-Amino-N | 5-membered |

Influence of Substituents on Coordination Behavior

The methyl group on the 2-amino nitrogen is expected to influence the coordination behavior of this compound in several ways. Electronically, the methyl group is weakly electron-donating, which could slightly increase the basicity of the adjacent amino nitrogen, potentially enhancing its coordinating ability.

Sterically, the methyl group introduces some bulk around the 2-amino donor site. This steric hindrance could affect the geometry of the resulting metal complex and may influence the relative stability of different coordination modes. For instance, in complexes with smaller metal ions, the steric clash might disfavor the coordination of the N2-methylamino group.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported, general synthetic strategies employed for similar pyridine-based ligands can be proposed.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, nickel, cobalt, or palladium) with this compound in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be crucial in determining the final product. Characterization of any resulting complexes would be carried out using standard techniques such as single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods (IR, UV-Vis, NMR).

Synthesis of Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with N-donor ligands is an area of growing interest. The synthesis of such complexes with this compound would likely require anhydrous conditions due to the sensitivity of these metal ions to hydrolysis. The larger ionic radii of lanthanide and actinide ions might allow for higher coordination numbers and potentially different coordination modes of the ligand compared to transition metals. The exploration of these complexes could reveal interesting photoluminescent or magnetic properties. However, no such complexes have been documented to date.

Structural Analysis of Metal-N2-methylpyridine-2,4-diamine Complexes

In the absence of experimental data, a predictive structural analysis can be made based on the behavior of analogous ligands. For a bidentate N,N'-chelation of this compound to a transition metal, one would expect the formation of a nearly planar five-membered chelate ring. The bond lengths and angles within this ring would be comparable to those observed in complexes of similar 2-aminopyridine derivatives.

Table 2: Predicted Structural Parameters for a Hypothetical [M(this compound)Cl2] Complex

| Parameter | Predicted Value Range |

|---|---|

| M-N(pyridine) bond length | 2.0 - 2.2 Å |

| M-N(amino) bond length | 2.1 - 2.3 Å |

It is important to emphasize that the information presented in this article is based on chemical principles and analogies to known compounds, as there is currently a lack of published research specifically on the coordination chemistry of this compound. This highlights a gap in the literature and suggests a promising avenue for future research in the design and synthesis of new metal-ligand systems.

Lack of Sufficient Research Data on the

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound. Consequently, the data required to construct a detailed article according to the specified outline on its coordination geometries, metal-ligand bond characteristics, and electronic and magnetic properties is not available.

The requested article structure necessitates in-depth, experimentally-derived data, including:

Crystallographic Data: To discuss coordination geometries, precise metal-ligand bond lengths, and angles, single-crystal X-ray diffraction studies of metal complexes containing this compound are essential.

Spectroscopic and Magnetic Data: To analyze the electronic properties based on Ligand Field Theory and to detail magnetochemical studies, experimental results from techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements are required.

Searches for the coordination complexes of this compound have not yielded any specific studies that would provide this necessary information. While research exists for structurally related but distinct ligands—such as 2-amino-3-methylpyridine (B33374) or other substituted pyridine derivatives—this information cannot be extrapolated to this compound without compromising scientific accuracy.

Therefore, it is not possible to generate the requested article with the required level of detail and factual accuracy at this time. The development of such an article would be contingent on future research into the synthesis and characterization of metal complexes with the this compound ligand.

Catalytic Applications of N2 Methylpyridine 2,4 Diamine and Its Complexes

Homogeneous Catalysis

There is no available research on the use of N2-methylpyridine-2,4-diamine or its complexes in homogeneous catalysis. Consequently, there are no specific findings to report on its role in the following sub-areas:

Role in Carbon-Carbon Bond Forming Reactions

No studies have been found that investigate the application of this compound as a ligand or catalyst in carbon-carbon bond forming reactions.

Enantioselective Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of this compound and their application in enantioselective catalysis is not described in the current body of scientific literature.

Oxidation and Reduction Catalysis

There is no published research on the use of this compound complexes as catalysts for oxidation or reduction reactions.

Heterogeneous Catalysis

The use of this compound in heterogeneous catalysis has not been reported. Therefore, information on its immobilization and performance in solid-phase reactions is not available.

Immobilization Strategies for this compound-based Catalysts

No methods for the immobilization of this compound onto solid supports for the purpose of creating heterogeneous catalysts have been described in the literature.

Performance in Solid-Phase Reactions

As there are no reports of immobilized catalysts based on this compound, there is no data on their performance in solid-phase reactions.

Mechanistic Studies of Catalytic Cycles

A pivotal aspect of mechanistic studies is the identification of the true, or active, catalytic species. In the context of metal complexes with pyridine-based ligands, the initially introduced complex is often a precatalyst that undergoes transformation under reaction conditions to form the catalytically active species.

Research on analogous palladium-pyridine complexes in cross-coupling reactions suggests that the active catalyst is typically a low-coordinate Pd(0) species. nih.govbcrcp.ac.in This species is generated in situ from a Pd(II) precatalyst through reduction. The this compound ligand, with its two amino groups and a methyl substituent, would be expected to influence the formation and stability of this active species through both electronic and steric effects. The electron-donating nature of the amino and methyl groups would increase the electron density on the pyridine (B92270) ring and, consequently, on the metal center, which can impact the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Table 1: Potential Active Species in Catalysis with a Hypothetical [Pd(this compound)Cl2] Precatalyst

| Precatalyst | Potential Active Species | Method of Generation | Key Ligand Influence |

| [Pd(this compound)Cl2] | [Pd(0)(this compound)] | Reduction of Pd(II) | Enhanced stability and reactivity due to electron-donating groups. |

| [Pd(this compound)Cl2] | Palladium nanoparticles | Aggregation of Pd(0) species | Ligand can act as a stabilizer, controlling nanoparticle size and activity. |

The identification of these species would typically involve a combination of techniques, including spectroscopy (NMR, UV-Vis), mass spectrometry, and in-situ monitoring of the reaction. Kinetic studies, including poisoning experiments, can also provide evidence for the nature of the active catalyst. For instance, the addition of mercury, which poisons heterogeneous palladium catalysts, can help distinguish between homogeneous and heterogeneous catalytic pathways.

The electronic properties of the this compound ligand would play a significant role in influencing the RDS. The increased electron density on the palladium center, resulting from the electron-donating substituents on the pyridine ring, would be expected to facilitate the oxidative addition step. Conversely, it might slow down the reductive elimination step.

Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Catalyzed by a Pd-N2-methylpyridine-2,4-diamine Complex

| Parameter Varied | Observed Effect on Rate | Implied Rate-Determining Step |

| Aryl Halide Concentration | First-order dependence | Oxidative Addition |

| Organoboron Reagent Concentration | Zero-order dependence | Oxidative Addition or Reductive Elimination |

| Base Concentration | Positive dependence | Transmetalation |

Experimental approaches to determine the RDS include detailed kinetic analysis, where the reaction rate is measured as a function of the concentration of each reactant. The order of the reaction with respect to each component provides insight into which species are involved in the rate-determining step. Computational studies, such as Density Functional Theory (DFT) calculations, are also powerful tools for mapping the energy profile of the catalytic cycle and identifying the step with the highest activation barrier.

Supramolecular Chemistry and Crystal Engineering of N2 Methylpyridine 2,4 Diamine Systems

Investigation of Intermolecular Interactions

The solid-state structure of N2-methylpyridine-2,4-diamine is dictated by a variety of intermolecular interactions, which collectively determine the packing arrangement of the molecules in the crystal lattice. A thorough analysis of these interactions is crucial for the rational design of crystalline materials based on this compound.

Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound. The presence of both primary and secondary amine groups, as well as the nitrogen atom of the pyridine (B92270) ring, allows for the formation of a robust network of hydrogen bonds.

N-H...N Interactions : The primary amine group (-NH2) and the secondary methylamine (B109427) group (-NHCH3) can act as hydrogen bond donors, while the pyridine nitrogen and the nitrogen atoms of the amino groups can serve as acceptors. This donor-acceptor complementarity can lead to the formation of various hydrogen-bonding motifs, such as chains and sheets. For instance, intermolecular N-H···N hydrogen bonds can link molecules into one-dimensional chains. nih.gov In related diaminopyridine structures, these interactions are fundamental in creating extended supramolecular architectures. nih.gov

N-H...O Interactions : In the presence of co-formers containing oxygen atoms, such as carboxylic acids or water molecules, N-H...O hydrogen bonds can be readily formed. These interactions are generally stronger than N-H...N bonds and can play a pivotal role in the assembly of co-crystals. The formation of N-H···O hydrogen bonds has been observed to stabilize the crystal structures of complexes involving similar pyridine-based ligands. acs.org

Table 1: Potential Hydrogen Bonding Parameters in this compound Systems

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| N-H (amine) | N (pyridine) | N-H...N | 2.8 - 3.2 |

| N-H (amine) | O (co-former) | N-H...O | 2.6 - 3.0 |

| C-H (methyl/ring) | π (pyridine ring) | C-H...π | 3.2 - 3.8 |

The aromatic pyridine ring of this compound facilitates π-π stacking interactions, which are crucial in the formation of layered structures. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the solid state, pyridine rings can arrange in either a face-to-face or an edge-to-face fashion. The specific geometry of the π-π stacking is influenced by the substitution pattern on the ring and the presence of other intermolecular forces. researchgate.net For instance, slipped π–π interactions are a common feature in the crystal packing of polyaromatic molecules. researchgate.net In related pyrimidine (B1678525) diamine structures, π-π stacking between adjacent pyrimidine rings has been observed with centroid-centroid separations around 3.76 Å. nih.gov Theoretical calculations on pyridine dimers have shown that antiparallel-displaced geometry is the most stable, with a significant binding energy. researchgate.net These interactions contribute to the formation of stable one-, two-, or three-dimensional networks. nih.gov

Host-Guest Chemistry and Inclusion Compounds

The ability of this compound to form well-defined cavities and channels through self-assembly makes it a potential host molecule in host-guest chemistry. mdpi.com This involves the encapsulation of smaller guest molecules within the supramolecular framework of the host.

This compound can form co-crystals with a variety of guest molecules, particularly those capable of complementary hydrogen bonding. mdpi.com Co-crystallization with carboxylic acids, for example, can lead to the formation of robust hydrogen-bonded assemblies where the acid and the diamine are linked through N-H...O and O-H...N interactions. nih.gov The resulting crystalline solids, known as co-crystals, exhibit physical properties that are different from the individual components.

Clathrates, or inclusion compounds, can be formed when guest molecules are entrapped within the cavities of the host lattice without the formation of strong directional bonds. The shape and size of the guest molecule must be compatible with the dimensions of the host cavity for stable inclusion to occur.

The specific arrangement of functional groups in the this compound molecule can lead to selective recognition of certain guest molecules. This selectivity is governed by the principle of molecular recognition, which relies on a combination of size, shape, and chemical complementarity between the host and guest. For instance, the hydrogen bonding sites on the molecule can be engineered to preferentially bind to guest molecules with a specific arrangement of donor and acceptor groups. This principle is fundamental in designing host systems for specific applications such as separation and sensing. rsc.org

Crystal Engineering Strategies

Crystal engineering provides a set of strategies to control the solid-state assembly of molecules like this compound to achieve desired crystal structures and properties. By understanding and utilizing the intermolecular interactions at play, it is possible to design crystalline materials with predictable architectures.

Key strategies in the crystal engineering of this compound systems include:

Synthon Approach : This strategy involves the use of robust and predictable intermolecular interactions, or "supramolecular synthons," to guide the assembly of molecules into specific patterns. For this compound, the N-H...N and N-H...O hydrogen bonds can act as reliable synthons for building extended networks. nih.gov

Co-crystallization : Introducing a second molecule (a co-former) during crystallization can dramatically alter the resulting crystal structure. mdpi.com The choice of co-former is critical and is based on its ability to form complementary and predictable interactions with this compound.

Solvent Effects : The solvent used for crystallization can influence the final crystal form by participating in hydrogen bonding or by templating the growth of a particular polymorph.

By employing these strategies, it is possible to systematically explore the vast landscape of crystalline forms of this compound and to develop new materials with enhanced properties for various applications.

Directed Self-Assembly of this compound Derivatives

The directed self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of crystal engineering. This process relies on the predictable and directional nature of non-covalent interactions, such as hydrogen bonding, to guide the spontaneous organization of molecular components. In the case of this compound and its derivatives, the arrangement of hydrogen bond donors and acceptors on the pyridine scaffold provides a blueprint for the formation of specific and robust supramolecular synthons.

While specific studies on the self-assembly of this compound derivatives are not extensively documented, a deep understanding can be gleaned from the closely related and well-studied 2,4-diaminopyrimidine (B92962) systems. The 2,4-diamino substitution pattern, whether on a pyridine or pyrimidine ring, creates distinct hydrogen bonding sites that can be exploited for the rational design of supramolecular structures.

The primary amino group at the C4 position and the methylamino group at the C2 position, in conjunction with the endocyclic nitrogen atom of the pyridine ring, can engage in a variety of hydrogen bonding motifs. A particularly common and stable motif observed in related 2,4-diamino systems is the R22(8) homosynthon, which involves the self-association of two molecules through a pair of N-H···N hydrogen bonds. mdpi.com This synthon is a recurring feature in the crystal structures of numerous 2,4-diaminopyrimidine derivatives and is anticipated to be a dominant interaction in the self-assembly of this compound as well.

The introduction of a methyl group at the N2 position is expected to influence the electronic and steric properties of the molecule, which in turn can affect the strength and directionality of the hydrogen bonds. This substitution can also lead to the formation of different synthons. For instance, in cocrystals with carboxylic acids, the this compound can act as a hydrogen bond acceptor at the pyridine nitrogen and as a donor from its amino groups, leading to the formation of heterosynthons. The study of cocrystals of 2,4-diaminopyrimidine derivatives with dicarboxylic acids has revealed the formation of diverse hydrogen-bonding motifs, which provides a framework for predicting the self-assembly behavior of this compound with various coformers. mdpi.com

The table below summarizes common supramolecular synthons observed in 2,4-diaminopyrimidine systems, which are analogous to what could be expected for this compound.

| Synthon | Description | Interacting Groups |

| R22(8) | A robust homodimer motif forming a cyclic arrangement. | N-H···N interactions between two 2,4-diamino-moieties. |

| R12(6) | A motif often seen in cocrystals with carboxylates. | N-H···O interactions involving a bifurcated acceptor oxygen atom. mdpi.com |

| Fused Rings | Complex motifs involving multiple hydrogen bonds. | A combination of N-H···N and N-H···O interactions. nih.gov |

The deliberate choice of coformers and the strategic placement of additional functional groups on the this compound scaffold would allow for the programmed assembly of more complex supramolecular architectures, including one-dimensional tapes, two-dimensional sheets, and three-dimensional networks.

Impact of Substituent Position on Crystal Packing

The precise positioning of substituents on a molecular framework can have a profound impact on the resulting crystal packing. This is a fundamental principle in crystal engineering, as even subtle changes in substituent location can alter the intermolecular interactions and lead to the formation of different polymorphs or entirely new crystal structures. For this compound systems, the position of the methyl group on the exocyclic nitrogen atom, as well as the potential for further substitution on the pyridine ring, are critical determinants of the solid-state architecture.

In the context of this compound, the methyl group at the N2 position introduces steric bulk compared to an unsubstituted amino group. This can influence the planarity of the molecule and hinder the formation of certain hydrogen-bonding networks that might be accessible to the parent 2,4-diaminopyridine. Conversely, the methyl group can also participate in weaker C-H···π or C-H···O interactions, which can play a role in stabilizing the crystal lattice.

A comparative analysis of the crystal structures of pyrimethamine and trimethoprim, both of which are 2,4-diaminopyrimidine derivatives with different substituents, reveals how the nature and position of these groups direct the intermolecular interactions. nih.govacs.org These studies show that the same coformer can interact with different binding sites on the 2,4-diaminopyrimidine ring depending on the other substituents present. nih.govacs.org This highlights the subtle interplay between different functional groups in determining the final crystal structure.

The following table outlines the potential effects of substituent position on the crystal packing of this compound derivatives, based on established principles from related compounds.

| Substituent Position | Potential Impact on Crystal Packing |

| N2-Methyl Group | - Steric hindrance may prevent the formation of certain hydrogen-bonding motifs. - Can participate in weak C-H···X interactions. - Influences the overall shape and packing efficiency of the molecule. |

| Ring Substituents (e.g., at C5 or C6) | - Can introduce new hydrogen bond donors or acceptors, leading to different supramolecular synthons. - Bulky substituents can disrupt π-π stacking interactions. - Halogen substituents can introduce halogen bonding as a significant directional interaction. |

In essence, the rational design of the crystal packing of this compound systems would require a careful consideration of the position of all substituents. By strategically placing functional groups, it is possible to favor certain intermolecular interactions over others and thus control the assembly of the molecules in the solid state. This control is essential for the development of new materials with desired physical and chemical properties.

Applications in Advanced Materials Science Based on N2 Methylpyridine 2,4 Diamine

Development of Polymeric Materials

Synthesis of Polyimines and Other Polymers

There is no specific information available in the reviewed scientific literature on the synthesis of polyimines or other polymers using N2-methylpyridine-2,4-diamine as a monomer. General methods for the synthesis of polyimines involve the polycondensation of a diamine with a dianhydride, and for other polymers like polyamides and polyurethanes, the reaction of a diamine with diacyl chlorides and diisocyanates, respectively. However, no examples of these syntheses specifically employing this compound have been found.

Structure-Property Relationships in this compound-derived Polymers

Due to the lack of synthesized and characterized polymers derived from this compound in the available literature, there is no information on their structure-property relationships. Such studies would typically investigate how the incorporation of the this compound unit into a polymer backbone influences properties like thermal stability, mechanical strength, solubility, and optical and electrical characteristics.

Functional Materials Development

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

Electronic Materials (e.g., Semiconductors)

There is a similar absence of information regarding the application of this compound in electronic materials. The development of organic semiconductors often involves molecules with specific electronic properties, and there is no indication in the available literature that this compound has been investigated for this purpose.

Sensor Development based on this compound Derivatives

While pyridine (B92270) derivatives are widely used in the development of chemical sensors due to the coordinating ability of the pyridine nitrogen, no studies were found that specifically utilize this compound for this application. Research on pyridine-based sensors typically involves more elaborate molecular designs to achieve selectivity and sensitivity for specific analytes.

Biological and Medicinal Chemistry Research: Chemical Aspects of N2 Methylpyridine 2,4 Diamine

Chemical Interaction with Biological Targets

The specific arrangement of nitrogen atoms and amino groups in the N2-methylpyridine-2,4-diamine scaffold allows for critical hydrogen bonding and other non-covalent interactions within the active sites of biological macromolecules, leading to the modulation of their functions.

Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase)

The 2,4-diaminopyridine structure is a bioisostere of the 2,4-diaminopyrimidine (B92962) motif, a cornerstone of antifolate drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial agents. nih.govwikipedia.org

Compounds based on a 2,4-diamino core, like methotrexate and trimethoprim, act as competitive inhibitors of DHFR by mimicking the substrate, dihydrofolate, and binding to the enzyme's active site. nih.govresearchgate.net The 2,4-diamino groups are critical for forming hydrogen bonds with key acidic residues in the active site of DHFR. researchgate.net Consequently, scaffolds such as this compound are explored as templates for novel DHFR inhibitors. researchgate.net The selectivity of these inhibitors for microbial versus mammalian DHFR can be fine-tuned through substitutions on the core ring, a principle that allows for the development of effective and safe antibiotics. nih.gov

Receptor Binding and Modulation of Signaling Pathways

Derivatives of this compound have been synthesized and investigated as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a key player in cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. nih.govresearchgate.net

A series of N2, N4-diphenylpyridine-2,4-diamine derivatives has shown significant potential in overcoming drug resistance in non-small-cell lung cancer. nih.gov Specifically, certain deuterated and non-deuterated derivatives demonstrated potent antiproliferative activity against cancer cell lines harboring EGFR resistance mutations (L858R/T790M/C797S and Del19/T790M/C797S), with IC50 values in the nanomolar range. nih.gov One of the most active compounds, 14l, exhibited IC50 values between 8-11 nM. nih.gov These compounds function by inhibiting the kinase activity of the mutated EGFR, thereby blocking downstream signaling pathways. nih.gov

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| 14l | Baf3-EGFR L858R/T790M/C797S | 8 |

| 14l | Baf3-EGFR Del19/T790M/C797S | 11 |

| 14o (deuterated) | Baf3-EGFR L858R/T790M/C797S | Not specified, but showed excellent in vivo tumor inhibition |

| 14o (deuterated) | Baf3-EGFR Del19/T790M/C797S | Not specified, but showed excellent in vivo tumor inhibition |

Design and Synthesis of this compound Derivatives as Chemical Probes

The this compound core serves as a versatile scaffold for chemical modification to develop probes for studying biological systems and as templates for new therapeutic agents.

Structure-Activity Relationship (SAR) from a Chemical Modularity Perspective

The biological activity of pyridine (B92270) and pyrimidine-2,4-diamine derivatives can be systematically optimized by modifying different positions on the heterocyclic core. Structure-activity relationship (SAR) studies reveal how these chemical changes influence potency and selectivity.

For N2,N4-disubstituted pyrimidine-2,4-diamines investigated as Cyclin-Dependent Kinase (CDK) inhibitors, substitutions at the N2 and N4 positions with various phenyl groups were found to be critical for inhibitory activity against both CDK2 and CDK9. nih.govrsc.org Similarly, for the N2, N4-diphenylpyridine-2,4-diamine derivatives targeting EGFR, the nature and substitution pattern of the N-phenyl groups are crucial for potent inhibition. nih.gov

General SAR principles for pyridine derivatives with antiproliferative activity indicate that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, while bulky groups or halogens may decrease it. nih.gov

| Scaffold/Target | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N2,N4-disubstituted pyrimidine-2,4-diamines (CDK inhibitors) | Substitution at N2 and N4 positions with phenyl groups | Critical for potent CDK2/CDK9 inhibition | nih.govrsc.org |

| N2, N4-diphenylpyridine-2,4-diamines (EGFR inhibitors) | Substitutions on the N-phenyl rings | Crucial for potent inhibition of mutant EGFR | nih.gov |

| General Pyridine Derivatives (Antiproliferative) | Addition of -OMe, -OH, -NH2 groups | Generally enhances antiproliferative activity | nih.gov |

| General Pyridine Derivatives (Antiproliferative) | Addition of bulky groups or halogens | May decrease antiproliferative activity | nih.gov |

Exploration of Anticancer and Antimicrobial Chemical Scaffolds

The pyridine ring is a well-established scaffold in the development of anticancer and antimicrobial agents. nih.govrsc.orgarabjchem.org The this compound framework is actively being explored in both areas.

Anticancer Scaffolds: As detailed previously, derivatives of N2, N4-diphenylpyridine-2,4-diamine are potent inhibitors of drug-resistant EGFR mutants, making them promising leads for anticancer therapies. nih.gov The broader class of 2,4-diaminopyrimidine derivatives has also yielded potent antitumor agents by targeting other kinases like CDK6 and CDK9 or by inducing cell cycle arrest and apoptosis through various mechanisms. nih.govrsc.orgnih.gov

Antimicrobial Scaffolds: The foundational role of DHFR inhibition in antibacterial therapy makes the 2,4-diaminopyridine core an attractive starting point for novel antibiotics. wikipedia.org Pyridine-based compounds, in general, have demonstrated significant antibacterial potential. nih.gov For instance, various pyridine derivatives have shown activity against strains like S. aureus, E. coli, and M. luteum. nih.govresearchgate.net The synthesis of pyridine derivatives combined with other heterocyclic moieties like 1,2,4-triazole has also yielded compounds with potent antimicrobial and antifungal properties. nih.govresearchgate.net

Mechanistic Insights into Biological Activity through Chemical Analysis

Chemical and biological analyses of this compound derivatives have provided a deeper understanding of their mechanisms of action. In the case of the N2, N4-diphenylpyridine-2,4-diamine derivatives targeting EGFR, mechanistic studies revealed a multi-faceted impact on cancer cells. nih.gov

These compounds were shown to:

Inhibit Kinase Activity: They act as potent kinase inhibitors of the specific EGFR mutants L858R/T790M/C797S and Del19/T790M/C797S. nih.gov

Downregulate Signaling Pathways: Inhibition of EGFR leads to the downregulation of protein phosphorylation in both the EGFR and the downstream mTOR signaling pathways, which are critical for cell growth and survival. nih.gov

Induce Cell Cycle Arrest: The compounds were found to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding to mitosis. nih.gov

Promote Apoptosis: They promote programmed cell death (apoptosis) by regulating the expression of key proteins like cleaved caspase-3. nih.gov

These detailed mechanistic insights, gained through chemical biology approaches, confirm the therapeutic potential of this chemical scaffold and provide a rational basis for the future design of more effective anticancer agents.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand to a protein or other macromolecular target.

A thorough search of scientific databases for molecular docking studies involving this compound has yielded no specific results. Research on analogous compounds, such as substituted 2,4-diaminopyrimidines and other aminopyridine derivatives, is prevalent. For instance, various 2,4-diaminopyrimidine derivatives have been the subject of docking studies to investigate their potential as inhibitors of enzymes like p21-activated kinase 4 (PAK4) and dihydrofolate reductase. Similarly, compounds like 2-amino-4-methylpyridine have been studied for their inhibitory effects on nitric oxide synthase (NOS II).

These studies on related structures highlight the potential for this compound to engage in interactions with biological targets. However, without specific computational studies on the precise compound, any discussion of its binding modes, key amino acid interactions, or predicted binding energies would be purely speculative.

Binding Affinity Determinations

Binding affinity is the strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand/binding partner (e.g., a drug). It is typically measured and reported by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Concurrent with the lack of molecular docking data, there is no published experimental data detailing the binding affinity of this compound for any specific biological target. The scientific literature contains numerous examples of binding affinity assays for structurally similar molecules, demonstrating their potential as therapeutic agents. For example, various substituted pyrimidine-2,4-diamines have been synthesized and evaluated for their inhibitory activity against a range of kinases and other enzymes, with reported Ki and IC50 values.

The absence of such data for this compound means that its potential potency and selectivity towards any biological macromolecule remain uncharacterized.

Future Research Perspectives and Challenges for N2 Methylpyridine 2,4 Diamine

Exploration of Novel Synthetic Methodologies

The advancement of research into N2-methylpyridine-2,4-diamine heavily relies on the development of efficient, scalable, and versatile synthetic routes. While classical methods for preparing substituted pyridines exist, future efforts will likely focus on modern catalytic systems and process optimization.

Future research should explore novel catalytic approaches to streamline the synthesis. Key areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and related cross-coupling reactions could provide a direct and efficient method for introducing the methylamino and amino groups onto a pre-functionalized pyridine (B92270) core. These methods are known for their high functional group tolerance and generally milder reaction conditions.

Gas-Phase Catalytic Synthesis: For the synthesis of the core methylpyridine structure, gas-phase reactions using heterogeneous catalysts, such as those involving acetylene (B1199291) and ammonia (B1221849) over metal oxide catalysts, could be optimized. researchgate.netsemanticscholar.org Research into catalysts that offer higher selectivity for specific isomers would be highly beneficial. semanticscholar.org

Flow Chemistry: Continuous flow reactors could offer significant advantages over traditional batch processing. Benefits include improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis to rapidly generate libraries of related derivatives for screening.

Biocatalysis: The use of enzymes to perform selective amination or methylation reactions could provide a greener and more efficient synthetic route, operating under mild conditions with high stereo- and regioselectivity.

Challenges in this area include catalyst deactivation, the cost of precious metal catalysts, and the need for careful control of regioselectivity to avoid the formation of undesired isomers.

Integration of Advanced Characterization Techniques

A comprehensive understanding of the structural, electronic, and physical properties of this compound and its derivatives is crucial for guiding their application. While standard techniques like NMR and mass spectrometry are foundational, the integration of more advanced characterization methods will be essential.

X-Ray Crystallography: Single-crystal X-ray diffraction is indispensable for unambiguously determining the three-dimensional molecular structure. This is particularly important when this compound is used as a ligand in coordination complexes, as it can reveal precise bond lengths, angles, and intermolecular interactions that govern the material's properties. mdpi.com For example, studies on related aminopyridine complexes have used X-ray diffraction to elucidate how ligands coordinate to metal centers and how hydrogen bonding stabilizes the resulting structures. mdpi.com

Advanced Spectroscopic Methods: To probe the electronic properties, particularly in the context of materials science, techniques like UV-Vis and fluorescence spectroscopy are vital. Investigating the photophysical properties of metal complexes derived from this ligand could uncover potential applications in sensing or as luminescent materials. mdpi.com

Surface Analysis Techniques: For applications involving thin films or surface modifications, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) will be necessary to characterize the surface chemistry and morphology.

A primary challenge is obtaining high-quality single crystals suitable for X-ray diffraction, especially for complex coordination polymers or materials that are difficult to crystallize.

Development of Predictive Computational Models

Computational chemistry offers powerful tools to predict the properties of this compound and to guide experimental efforts, thereby saving time and resources. Future research will increasingly rely on sophisticated modeling to accelerate discovery.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. acs.org These calculations can help rationalize observed reactivity, predict the most stable conformations, and understand the nature of bonding, especially in metal complexes. acs.org

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how this compound derivatives bind to the active sites of biological targets like enzymes. nih.gov This approach has been successfully used for related pyridine structures to design inhibitors for targets such as Mycobacterial membrane protein Large 3 (MmpL3) and inducible nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of derivatives and their biological activity or physical properties. This allows for the predictive screening of virtual compounds before undertaking their synthesis.

The accuracy of these models is highly dependent on the chosen computational method and the quality of the input parameters. Experimental validation remains essential to confirm the predictions generated by these computational tools.

| Computational Technique | Application Area for this compound | Potential Insights |

| Density Functional Theory (DFT) | Materials Science, Reaction Mechanisms | Electronic structure, bond energies, spectroscopic properties, reaction pathways. acs.org |

| Molecular Docking | Medicinal Chemistry, Drug Discovery | Binding affinity and mode to protein targets, structure-based inhibitor design. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry, Toxicology | Predicting biological activity or toxicity of new derivatives based on structure. |

| Molecular Dynamics (MD) | Biology, Materials Science | Simulating the dynamic behavior of the molecule in solution or interacting with a biological membrane. |

Design of Multifunctional Materials

The two nitrogen atoms of the amino groups and the pyridine ring nitrogen make this compound an excellent candidate as a ligand for forming coordination complexes with various metal ions. This opens the door to designing novel materials with tailored electronic, optical, and magnetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the diamine to act as a bridging ligand could be exploited to construct one-, two-, or three-dimensional coordination polymers. By carefully selecting metal ions and reaction conditions, materials with porous structures could be created for applications in gas storage, separation, or catalysis.

Luminescent Materials: Coordination complexes of related aminopyridines with metal ions like Ag(I) and Cu(II) have been shown to exhibit luminescence. mdpi.com Future work could focus on synthesizing complexes of this compound and characterizing their photophysical properties for potential use in sensors, LEDs, or bio-imaging.

Catalysts: Metal complexes incorporating this ligand could be designed to function as catalysts. The electronic properties of the metal center can be tuned by the ligand, potentially leading to catalysts with high activity and selectivity for specific organic transformations.

A significant challenge will be to control the self-assembly process to achieve the desired network topology and to ensure the stability of the resulting materials under operational conditions.

Interdisciplinary Research with Emerging Fields in Chemistry and Biology

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Medicinal Chemistry and Chemical Biology: Drawing inspiration from research on analogous compounds, derivatives of this compound could be synthesized and evaluated as inhibitors of various enzymes. nih.gov For example, substituted 2-aminopyridines have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target relevant to neurodegenerative diseases. nih.gov Structure-based drug design, combining computational modeling with chemical synthesis and biological assays, will be a key strategy. nih.gov

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding and metal coordination makes it an attractive building block for designing complex supramolecular assemblies. These could include self-healing materials, molecular switches, or systems for controlled release.

Biomaterials Science: By functionalizing the ligand with biocompatible polymers or other biomolecules, it could be integrated into materials designed for biological applications, such as targeted drug delivery systems or scaffolds for tissue engineering.

The primary challenge in these interdisciplinary endeavors is fostering effective communication and collaboration between experts in different fields, such as synthetic chemists, biologists, computational scientists, and materials engineers.

Q & A

Q. How does this compound compare to similar pyrimidine-diamines in bioactivity?

- Methodology :

- Comparative SAR : Test analogues (e.g., 6-chloro-N2,N2-dimethylpyrimidine-2,4-diamine) against cancer cell lines (MCF-7, AGS). Use MTT assays to rank potency.

- Thermodynamic Profiling : Calculate ΔG of binding via ITC (isothermal titration calorimetry) to correlate affinity with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.